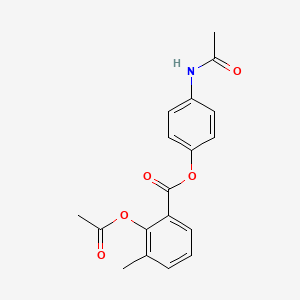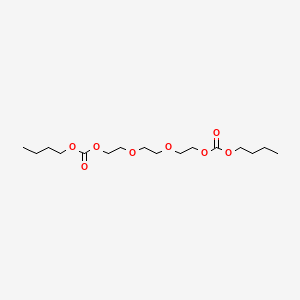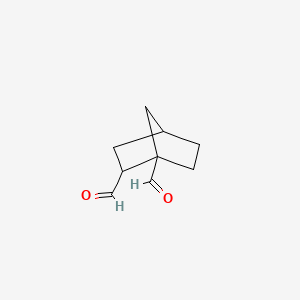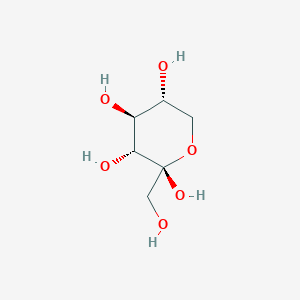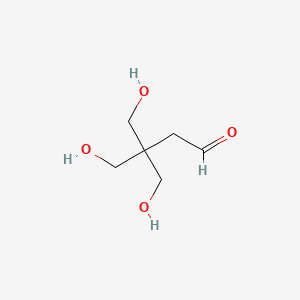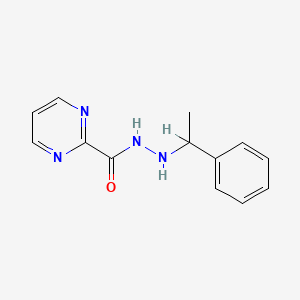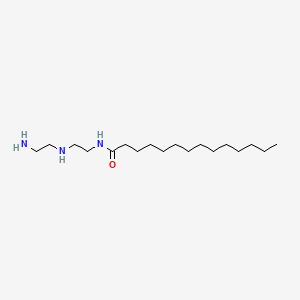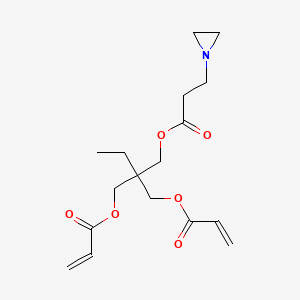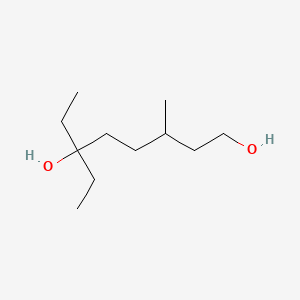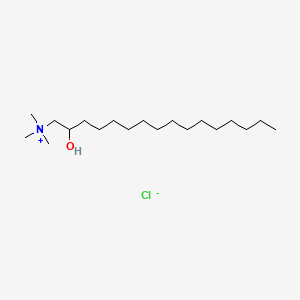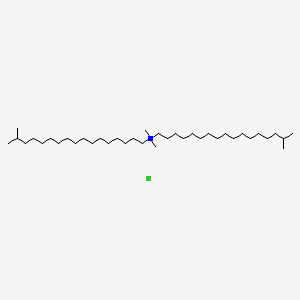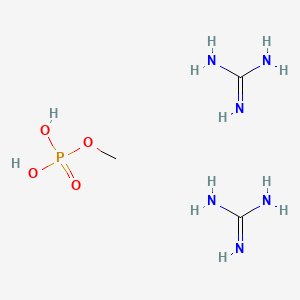
Einecs 285-853-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of methyl dihydrogen phosphate, compound with guanidine (1:2), involves the reaction of methyl dihydrogen phosphate with guanidine. The synthetic route typically includes the following steps:
Reaction of methyl dihydrogen phosphate with guanidine: This reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for quality control and ensuring consistency in the final product.
Análisis De Reacciones Químicas
Methyl dihydrogen phosphate, compound with guanidine (1:2), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl dihydrogen phosphate, compound with guanidine (1:2), has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl dihydrogen phosphate, compound with guanidine (1:2), involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Methyl dihydrogen phosphate, compound with guanidine (1:2), can be compared with other similar compounds, such as:
Ammonium dihydrogen phosphate: Similar in structure but contains ammonium instead of guanidine.
Sodium dihydrogen phosphate: Contains sodium instead of guanidine.
Potassium dihydrogen phosphate: Contains potassium instead of guanidine.
The uniqueness of methyl dihydrogen phosphate, compound with guanidine (1:2), lies in its specific chemical structure and the presence of guanidine, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85153-70-4 |
|---|---|
Fórmula molecular |
C3H15N6O4P |
Peso molecular |
230.16 g/mol |
Nombre IUPAC |
guanidine;methyl dihydrogen phosphate |
InChI |
InChI=1S/2CH5N3.CH5O4P/c2*2-1(3)4;1-5-6(2,3)4/h2*(H5,2,3,4);1H3,(H2,2,3,4) |
Clave InChI |
XSMZYGOJSXGNLE-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(O)O.C(=N)(N)N.C(=N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


